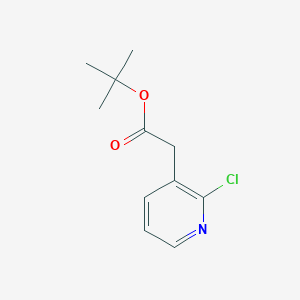

Tert-butyl 2-(2-chloropyridin-3-YL)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

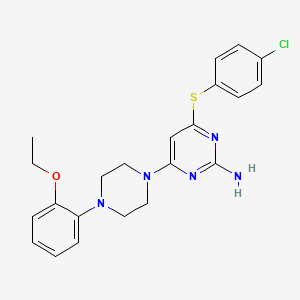

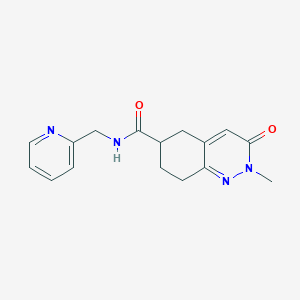

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(2-chloropyridin-3-YL)acetate is represented by the InChI code:1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3. This indicates that the molecule consists of a pyridine ring substituted with a chlorine atom and an acetate group, which is further substituted with a tert-butyl group. Physical And Chemical Properties Analysis

Tert-butyl 2-(2-chloropyridin-3-YL)acetate has a molecular weight of 227.69. It is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis of Specific Compounds

Tert-butyl 2-(2-chloropyridin-3-yl)acetate plays a crucial role in the synthesis of various compounds. For instance, it is used in the preparation of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, which is synthesized using tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as a raw material (Jin Dong-yuan, 2010). Additionally, it is involved in the two-step synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials (Jeremy P. Scott, 2006).

Catalytic Activities and Chemical Transformations

This compound also finds applications in catalytic processes and chemical transformations. For instance, a study on Zn-catalyzed tert-butyl nicotinate-directed amide cleavage highlights its role in biomimetic metallo-exopeptidase activity (Clarence C. D. Wybon et al., 2018). It's also part of the synthesis process of various derivatives like 3,5,6-trihydroxyhexanoic acid derivative, a chiral side chain of statins (Choi Hyeong-Wook, Hyunik Shin, 2008).

Role in Material Science and Engineering

In the field of material science and engineering, tert-butyl 2-(2-chloropyridin-3-yl)acetate is utilized in creating functional materials. An example is its use in the assembly of a polymeric-based ternary europium (III) complex system for optical sensing structures (Xiangqian Li et al., 2019).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, this compound is part of the synthesis of various ligands and active pharmaceutical ingredients. For example, it is involved in the synthesis of 2-aminopyrimidine-containing histamine H4 receptor ligands, which have potential therapeutic applications (R. Altenbach et al., 2008).

Mécanisme D'action

The mechanism of action of Tert-butyl 2-(2-chloropyridin-3-YL)acetate is not specified as it is primarily used for research purposes and is not intended for human or veterinary use.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 2-(2-chloropyridin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLLWIAONURJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-chloropyridin-3-YL)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)